S-Ginsenoside Rg3
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Overview
Description
S-Ginsenoside Rg3: is a bioactive compound derived from the root of Panax ginseng, a plant widely used in traditional medicine. This compound belongs to the family of ginsenosides, which are triterpene saponins known for their diverse pharmacological properties. This compound has gained significant attention due to its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: : S-Ginsenoside Rg3 can be synthesized through the biotransformation of other ginsenosides such as ginsenoside Rb1, Rb2, Rc, and Rd. This process involves the cleavage of glycosidic bonds by gut microbes, resulting in the formation of this compound . Additionally, it can be prepared through a steaming process where white ginseng is steamed at 98°C for 30 hours, dried, and then steamed again for another 30-45 hours .
Industrial Production Methods: : Industrial production of this compound often involves the use of biotechnological methods, including the use of engineered microbial systems to enhance the yield of this compound. Advances in metabolic engineering have enabled the large-scale production of rare ginsenosides, including this compound, by optimizing the biosynthetic pathways in microorganisms such as Saccharomyces cerevisiae .
Chemical Reactions Analysis
Types of Reactions: : S-Ginsenoside Rg3 undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form other ginsenosides such as ginsenoside Rk1 and Rg5 through the cleavage of glycosidic bonds .
Common Reagents and Conditions: : The transformation of ginsenosides often occurs under mild acidic conditions, which facilitate the cleavage of glycosidic bonds. Common reagents used in these reactions include acids and enzymes that catalyze the hydrolysis of glycosidic bonds .
Major Products: : The major products formed from the reactions of this compound include ginsenoside Rk1 and Rg5, which are also known for their pharmacological activities .
Scientific Research Applications
Chemistry: : In chemistry, S-Ginsenoside Rg3 is used as a model compound to study the biotransformation of ginsenosides and their pharmacological properties .
Biology: : In biological research, this compound is investigated for its effects on cellular processes such as apoptosis, cell proliferation, and differentiation. It has been shown to modulate the expression of non-coding RNAs, thereby influencing various signaling pathways .
Medicine: : In medicine, this compound is recognized for its anti-cancer properties. It inhibits cancer cell proliferation, induces apoptosis, and enhances the sensitivity of cancer cells to chemotherapy . Additionally, it has anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases .
Industry: : In the industry, this compound is used in the production of dietary supplements and functional foods due to its health-promoting properties .
Mechanism of Action
S-Ginsenoside Rg3 exerts its effects through multiple molecular targets and pathways. It modulates the expression of non-coding RNAs, such as microRNAs and long non-coding RNAs, which regulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation . Additionally, it influences the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival and growth . This compound also activates the cGAS-STING-IFN-I axis, enhancing the immune response against viral infections .
Comparison with Similar Compounds
S-Ginsenoside Rg3 is unique among ginsenosides due to its specific pharmacological properties. Similar compounds include:
Ginsenoside Rg5: Known for its anti-cancer and anti-inflammatory effects.
Ginsenoside Rh2: Exhibits anti-cancer properties and enhances immune function.
Ginsenoside Rb1: Has neuroprotective and anti-diabetic effects.
Compared to these compounds, this compound is particularly noted for its ability to modulate non-coding RNAs and its potent anti-cancer activities .
Properties
Molecular Formula |
C42H72O13 |
---|---|
Molecular Weight |
785.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,51)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-37-35(33(49)31(47)25(20-44)53-37)55-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26?,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1 |
InChI Key |
RWXIFXNRCLMQCD-URZSDEFGSA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CCC4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)O)C |
Origin of Product |
United States |
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